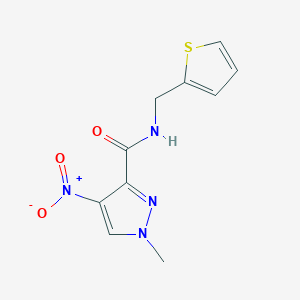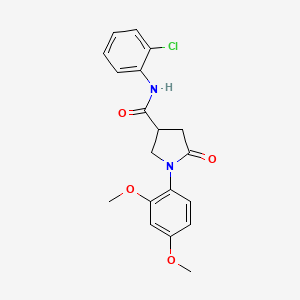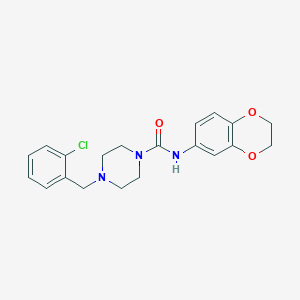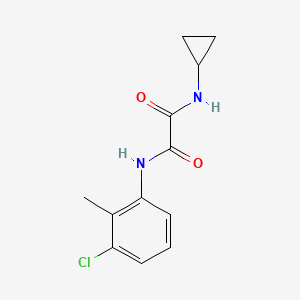![molecular formula C19H14Cl2N2OS B4819451 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide, also known as SB-431542, is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor. It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes, including cell differentiation, proliferation, and migration.
Wirkmechanismus
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide binds to the ATP-binding site of the ALK5 kinase domain and inhibits its activity. This prevents the phosphorylation of downstream targets of the TGF-β signaling pathway, including Smad2 and Smad3. As a result, the transcriptional activity of TGF-β-responsive genes is reduced, leading to the inhibition of various biological processes regulated by TGF-β signaling.
Biochemical and Physiological Effects:
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit TGF-β-induced EMT in various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been used to inhibit TGF-β-induced fibrosis in various animal models, including liver fibrosis and pulmonary fibrosis. In addition, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to enhance the differentiation of various types of stem cells, including embryonic stem cells and mesenchymal stem cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is its high potency and selectivity for ALK5 kinase activity. It is also relatively stable and easy to handle in the laboratory. However, one limitation of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness in animal studies. In addition, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide in scientific research. One area of interest is the role of TGF-β signaling in cancer stem cells and tumor-initiating cells. 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may be used to investigate the effects of TGF-β signaling on the self-renewal and differentiation of these cells. Another area of interest is the use of 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide in combination with other targeted therapies for cancer treatment. Finally, 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide may be used to investigate the role of TGF-β signaling in tissue regeneration and repair, with potential applications in regenerative medicine.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a potent and selective inhibitor of TGF-β type I receptor (ALK5) kinase activity. It has been widely used in scientific research to investigate the role of TGF-β signaling in various biological processes, including embryonic development, tissue homeostasis, wound healing, and cancer progression. 3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been shown to inhibit TGF-β-induced epithelial-mesenchymal transition (EMT), a process that plays a critical role in cancer metastasis. It has also been used to study the effects of TGF-β signaling on stem cell differentiation and regeneration.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-12-5-6-15-14(9-12)11(10-23-15)7-8-22-19(24)18-17(21)13-3-1-2-4-16(13)25-18/h1-6,9-10,23H,7-8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMUNREDYZGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4819373.png)
![1-({1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4819389.png)



![1-ethyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4819429.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4819454.png)
![5-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-methylbenzamide](/img/structure/B4819461.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)

![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)